N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide
Description
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Properties
IUPAC Name |
N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-24-11-12(17(27)25-6-8-29-9-7-25)10-15(18(24)28)23-16(26)13-4-2-3-5-14(13)19(20,21)22/h2-5,10-11H,6-9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDDIKSCGDOMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes:
- A dihydropyridine core.
- A morpholine moiety.
- A trifluoromethyl substituent on the benzamide ring.
This structural diversity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of Enzymatic Activity : Certain benzamides are known to inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair pathways. This inhibition can lead to reduced cell proliferation in cancer cells .
- Modulation of Receptor Activity : The presence of morpholine groups often correlates with activity at G-protein coupled receptors (GPCRs), which play significant roles in signal transduction .
Anticancer Activity
Several studies have highlighted the anticancer potential of similar compounds. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways related to cell survival and apoptosis .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with a morpholine structure can exhibit neuroprotective properties. These effects may be attributed to their ability to modulate neurotransmitter systems or protect against neuroinflammation .
Study 1: Antitumor Efficacy
A study evaluated the efficacy of a related benzamide in a mouse model of breast cancer. The compound significantly reduced tumor size compared to controls, demonstrating its potential as an anticancer agent .
Study 2: Inhibition of Dihydrofolate Reductase
Another investigation focused on the mechanism by which similar compounds inhibit DHFR. The results indicated that these compounds could effectively lower DHFR levels, leading to decreased proliferation in resistant cancer cell lines .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C_{16}H_{18}F_{3}N_{3}O_{3}
- Molecular Weight : 393.33 g/mol
- IUPAC Name : N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide
Cancer Treatment
This compound has shown promise in cancer therapy. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that small molecules targeting the protein misfolding pathways can stabilize proteins associated with various cancers, potentially leading to new treatment strategies .
Neurodegenerative Diseases
The compound may also play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Kinetic stabilizers that prevent protein aggregation are critical in these conditions. The trifluoromethyl phenylacetamide substructure of the compound is hypothesized to interact with amyloidogenic proteins, thereby reducing their aggregation propensity .
Case Study 1: Inhibition of Amyloid Aggregation
In a study focused on amyloid light chain amyloidosis, compounds structurally related to this compound were tested for their ability to inhibit amyloid fibril formation. Results indicated significant fold protection against proteolytic cleavage in the presence of the compound, suggesting its potential as a therapeutic agent for amyloidosis .
| Compound | Fold Protection | EC50 (nM) |
|---|---|---|
| A | 0.28 ± 0.02 | 3240 ± 270 |
| B | 0.32 ± 0.01 | 2000 ± 320 |
Case Study 2: Antitumor Activity
Another investigation assessed the antitumor activity of related compounds in various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that may be beneficial for cancer therapies .
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide?
- Methodological Answer : The synthesis involves multi-step protocols, including:
- Step 1 : Base-mediated coupling (e.g., K₂CO₃ in DMF) to introduce the morpholine-carbonyl group onto the pyridinone scaffold .
- Step 2 : Amide bond formation between the activated carboxylic acid (e.g., using pivaloyl chloride) and the amine-containing intermediate under anhydrous conditions .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use DMSO-d₆ as a solvent to resolve signals for the trifluoromethyl group (δ ~120-125 ppm in 13C) and the morpholine carbonyl (δ ~165-170 ppm in 13C) .
- FT-IR : Confirm the presence of C=O (1670–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity .
Q. How do the compound’s functional groups influence its reactivity in biological assays?
- Methodological Answer :
- The morpholine-carbonyl group enhances solubility in aqueous media, critical for in vitro assays .
- The trifluoromethyl group increases metabolic stability by resisting oxidative degradation .
- The pyridinone core may participate in hydrogen bonding with target proteins, as observed in crystallographic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Use molecular replacement with Phaser-2.1 software to phase diffraction data, leveraging known pyridinone derivatives as search models .
- Analyze intermolecular interactions (e.g., hydrogen bonds between the carbonyl and nearby NH groups) to refine the structure .
- Cross-validate results with density functional theory (DFT) calculations to resolve ambiguities in electron density maps .
Q. What strategies optimize reaction conditions to improve yield and minimize byproducts?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile in coupling steps to reduce side reactions (e.g., dimethylamine formation) .
- Temperature Control : Maintain reactions at 0–5°C during acyl chloride formation to prevent decomposition .
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) for higher efficiency in deprotonation .
Q. How should researchers handle unexpected byproducts during synthesis?
- Methodological Answer :
- LC-MS Analysis : Identify byproducts via high-resolution mass spectrometry (e.g., [M+H]+ peaks) and compare fragmentation patterns with expected intermediates .
- Mechanistic Studies : Probe competing pathways (e.g., nucleophilic aromatic substitution vs. SN2) using deuterated solvents to track isotope effects .
- Byproduct Recycling : Isolate and repurpose minor products for SAR studies .
Q. What methodological approaches are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs by replacing the morpholine group with piperazine or thiomorpholine to assess impact on target binding .
- Bioisosteric Replacement : Substitute the trifluoromethyl group with a chlorine atom to evaluate steric/electronic effects .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to correlate substituent positions with activity trends .
Data Analysis and Contradiction Management
Q. How can researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Re-evaluate Force Fields : Adjust parameters in molecular dynamics simulations to better reflect the compound’s conformational flexibility .
- Experimental Replication : Repeat assays under controlled conditions (e.g., fixed pH, temperature) to rule out environmental variability .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., diflubenzuron analogs) to identify systematic errors .
Q. What frameworks support rigorous comparison of this compound’s properties with analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
